

Spectroscopic Profile of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-(3-
Compound Name:	<i>Trifluoromethylphenyl)imidazoline-</i>
	<i>2-thione</i>
Cat. No.:	B103003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(3-Trifluoromethylphenyl)imidazoline-2-thione**. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields.

Core Spectroscopic Data

The spectroscopic data for **1-(3-Trifluoromethylphenyl)imidazoline-2-thione** is summarized in the following tables.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₀ H ₇ F ₃ N ₂ S [1][2]
Molecular Weight	244.24 g/mol [1][2]
Ionization Method	Electron Ionization (EI) [1]
Major Fragment (m/z)	244 (M ⁺)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
~3400	N-H Stretch
~3100	Aromatic C-H Stretch
~1600	C=C Aromatic Ring Stretch
~1500	N-H Bend
~1330	C-F Stretch (Trifluoromethyl Group)
~1250	C=S Stretch (Thione)

Note: The IR data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.[2] Specific peak values may vary depending on the experimental conditions and sample preparation.

NMR Data (¹H and ¹³C)

Currently, publicly available, experimentally determined ¹H and ¹³C NMR data for **1-(3-Trifluoromethylphenyl)imidazoline-2-thione** is not readily accessible in the searched scientific literature and databases. Researchers requiring this specific data are advised to perform their own NMR analysis.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of volatile organic compounds.

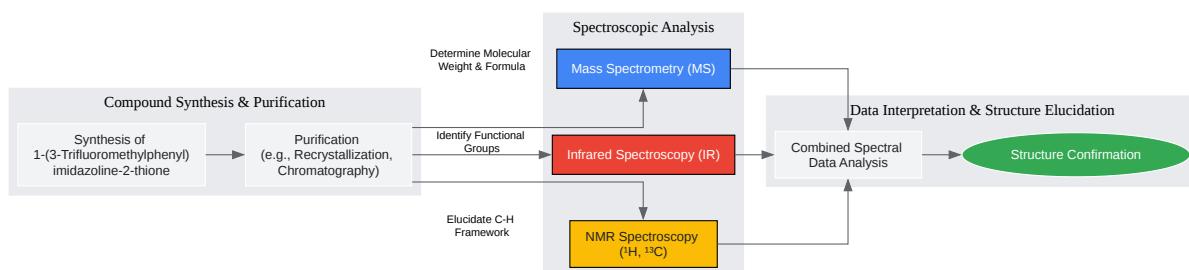
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized in a high-vacuum environment.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M^+) and various fragment ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- **Sample Preparation:** For a solid sample like **1-(3-Trifluoromethylphenyl)imidazoline-2-thione**, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The prepared sample is placed in the beam of an IR spectrometer. The instrument measures the transmission (or absorbance) of infrared radiation at various wavenumbers.

- Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

- Sample Preparation: A small amount of the sample (typically 1-10 mg for ^1H NMR, 10-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid interfering signals. The solution is then transferred to a clean NMR tube.
- Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected.
- Spectral Analysis: The ^1H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **1-(3-Trifluoromethylphenyl)imidazoline-2-thione**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Trifluoromethylphenyl)imidazoline-2-thione [webbook.nist.gov]
- 2. 1-(3-Trifluoromethylphenyl)imidazoline-2-thione [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103003#spectroscopic-data-for-1-3-trifluoromethylphenyl-imidazoline-2-thione-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com